2-hydrazino-4,6-dipyrrolidin-1-yl-1,3,5-triazine, AldrichCPR
Description
2-hydrazino-4,6-dipyrrolidin-1-yl-1,3,5-triazine is a chemical compound with the molecular formula C11H19N7 and a molecular weight of 249.31546 . It is a derivative of 1,3,5-triazine, a heterocyclic compound known for its stability and wide range of applications in various fields, including chemistry, biology, and industry.
Properties
IUPAC Name |
(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N7/c12-16-9-13-10(17-5-1-2-6-17)15-11(14-9)18-7-3-4-8-18/h1-8,12H2,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLYRLKJGDQAOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-hydrazino-4,6-dipyrrolidin-1-yl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with hydrazine and pyrrolidine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-hydrazino-4,6-dipyrrolidin-1-yl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-hydrazino-4,6-dipyrrolidin-1-yl-1,3,5-triazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydrazino-4,6-dipyrrolidin-1-yl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to antiproliferative effects on cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-hydrazino-4,6-dipyrrolidin-1-yl-1,3,5-triazine can be compared with other similar compounds, such as:
2,4,6-tri(4-pyridyl)-1,3,5-triazine: Known for its use in coordination chemistry and as a ligand in metal complexes.
2-chloro-4,6-dimethoxy-1,3,5-triazine: Used in ester synthesis and as a coupling reagent.
2,4-di(pyrazol-1-yl)-6H-1,3,5-triazine: Utilized in the formation of molecular squares and coordination polymers.
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